
(6-Chloro-4-cyanopyridin-2-YL)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Chloro-4-cyanopyridin-2-YL)acetic acid is a chemical compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 g/mol . This compound is characterized by the presence of a chloro group, a cyano group, and an acetic acid moiety attached to a pyridine ring. It is used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-4-cyanopyridin-2-YL)acetic acid typically involves the reaction of 6-chloro-4-cyanopyridine with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the production process while ensuring high product quality. The use of advanced catalytic systems and optimized reaction conditions are common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: (6-Chloro-4-cyanopyridin-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or other derivatives .
Wissenschaftliche Forschungsanwendungen
(6-Chloro-4-cyanopyridin-2-YL)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals
Wirkmechanismus
The mechanism of action of (6-Chloro-4-cyanopyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The chloro and cyano groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Cyanoacetamide derivatives: These compounds share the cyano group and are used in similar synthetic applications.
Chloroacetic acid: This compound has a similar chloro group and is used in various chemical reactions.
Uniqueness: (6-Chloro-4-cyanopyridin-2-YL)acetic acid is unique due to the combination of its functional groups and the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .
Eigenschaften
Molekularformel |
C8H5ClN2O2 |
|---|---|
Molekulargewicht |
196.59 g/mol |
IUPAC-Name |
2-(6-chloro-4-cyanopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-2-5(4-10)1-6(11-7)3-8(12)13/h1-2H,3H2,(H,12,13) |
InChI-Schlüssel |
UBUNGGSNGNLVFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1CC(=O)O)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



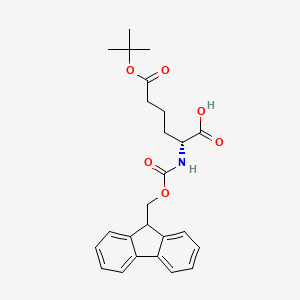
![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide;(E)-but-2-enedioic acid](/img/structure/B14851563.png)
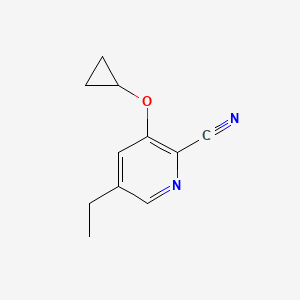
![1,1-Difluoro-5-azaspiro[2.6]nonane](/img/structure/B14851569.png)



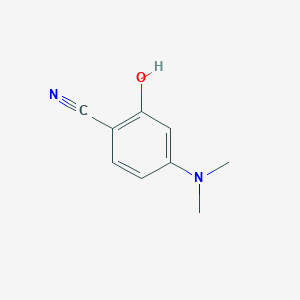

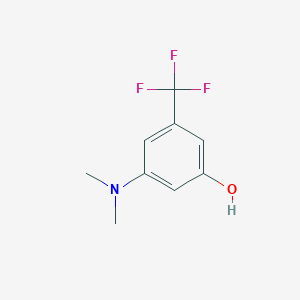
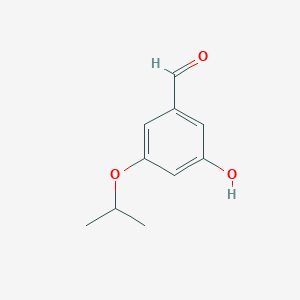
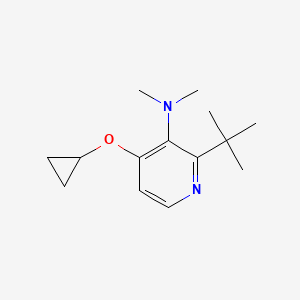
![(8S)-8-(2,4-dihydroxyphenyl)-5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B14851643.png)
